molecular formula C11H6BrIN2O B12889264 [(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-61-3

[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile

Cat. No.: B12889264
CAS No.: 88757-61-3
M. Wt: 388.99 g/mol
InChI Key: XZQXIDLZQAIUOE-UHFFFAOYSA-N
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Description

2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-bromo-5-iodoquinoline with chloroacetonitrile in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

[ \text{7-Bromo-5-iodoquinoline} + \text{Chloroacetonitrile} \xrightarrow{\text{Base, Reflux}} \text{2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms in the quinoline ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with varying oxidation states.

Scientific Research Applications

2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromoquinoline
  • 5-Iodoquinoline
  • 8-Hydroxyquinoline

Uniqueness

2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both bromine and iodine atoms in the quinoline ring, as well as the nitrile group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research.

Properties

CAS No.

88757-61-3

Molecular Formula

C11H6BrIN2O

Molecular Weight

388.99 g/mol

IUPAC Name

2-(7-bromo-5-iodoquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H6BrIN2O/c12-8-6-9(13)7-2-1-4-15-10(7)11(8)16-5-3-14/h1-2,4,6H,5H2

InChI Key

XZQXIDLZQAIUOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)OCC#N)Br)I

Origin of Product

United States

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